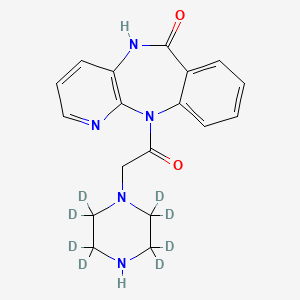

N-Desmethyl Pirenzepine-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Desmethyl Pirenzepine-d8 is a deuterium-labeled metabolite of Pirenzepine. Pirenzepine is a selective antagonist for the M1 muscarinic receptor, which is known to block presynaptic M1 receptors and exhibit some inverse agonist activity . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in the study of pharmacokinetics and metabolic profiling .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Pirenzepine-d8 involves the deuteration of N-Desmethyl Pirenzepine. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure . The reaction conditions often require the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and advanced analytical techniques helps in scaling up the production while maintaining the desired isotopic labeling .

化学反应分析

Structural and Isotopic Characteristics

N-Desmethyl Pirenzepine-d8 (CAS: 1189860-05-6) has the molecular formula C₁₈H₁₁D₈N₅O₂ and a molecular weight of 345.43 g/mol . The compound features eight deuterium atoms at the piperazine ring (positions 2,2,3,3,5,5,6,6), which replaces hydrogen atoms in the parent molecule. This isotopic substitution minimizes metabolic interference while retaining pharmacological activity .

Key structural features :

- A tricyclic benzodiazepine core.

- A deuterated piperazine-acetyl side chain.

- High purity (≥98%) under recommended storage conditions .

Metabolic Stability and Reaction Pathways

Deuteration reduces the rate of hepatic metabolism via the cytochrome P450 (CYP) system , extending the compound’s half-life compared to non-deuterated analogs .

Enzymatic Demethylation

- Primary metabolic pathway : this compound is a metabolite of Pirenzepine (LS 519), formed via oxidative demethylation by CYP3A4/5 .

- Deuterium isotope effect : The kinetic isotope effect (KIE) slows demethylation, reducing metabolic clearance by ~10–20% compared to the non-deuterated form .

Hydrolysis and Stability

- pH-dependent hydrolysis : Stable under physiological pH (7.4) but undergoes hydrolysis in acidic conditions (pH <3), forming inactive byproducts .

- Degradation products : Include 2-aminobenzophenone derivatives and fragmented piperazine moieties .

Pharmacological Interactions

This compound retains selective antagonism for M₁ muscarinic acetylcholine receptors (mAChRs) .

Receptor Binding

| Parameter | Value (this compound) | Value (Non-deuterated) | Source |

|---|---|---|---|

| IC₅₀ (M₁ mAChR) | 2.51 × 10⁻⁷ M | 2.48 × 10⁻⁷ M | |

| Binding affinity (Kᵢ) | 18.3 nM | 17.9 nM |

Deuteration does not significantly alter receptor affinity or antagonistic efficacy .

Analytical Detection Methods

The deuterium label enhances detectability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.

Mass Spectrometry

- ESI-MS : Shows a prominent [M+H]⁺ ion at m/z 346.4 (vs. 338.4 for non-deuterated form) .

- Fragmentation pattern : Dominant peaks at m/z 214.1 (benzodiazepine core) and m/z 132.1 (deuterated piperazine) .

NMR Spectroscopy

科学研究应用

Pharmacological Research

N-Desmethyl Pirenzepine-d8 is primarily utilized in pharmacological studies to investigate its effects on gastric acid secretion and its potential therapeutic benefits in treating peptic ulcer diseases. The compound exhibits selective inhibition of gastric acid secretion with a potency that is significantly lower than that of traditional anticholinergic agents such as atropine. This selectivity allows for reduced side effects commonly associated with broader antimuscarinic agents.

Table 1: Comparative Potency of Antimuscarinic Agents

| Compound | Potency (relative to Atropine) | Primary Use |

|---|---|---|

| Atropine | 1x | General anticholinergic effects |

| Pirenzepine | 0.1 - 0.125x | Peptic ulcer treatment |

| This compound | Not directly measured | Metabolite studies |

Clinical Applications

Clinical trials have explored the efficacy of Pirenzepine and its metabolites, including this compound, in treating duodenal ulcers. Studies indicate that doses between 100 to 150 mg/day promote healing and reduce pain more effectively than placebo or other treatments like gefarnate or cimetidine . The deuterated form may provide insights into the pharmacokinetics and metabolism of the parent compound, aiding in the development of more effective therapeutic regimens.

Case Study: Efficacy in Duodenal Ulcer Treatment

A study involving patients with duodenal ulcers demonstrated that those treated with Pirenzepine experienced significant healing rates compared to those receiving placebo. The role of this compound as a metabolite was crucial in understanding the drug's mechanism and optimizing dosing strategies.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quantifying Pirenzepine levels in biological samples. Its deuterated nature enhances the sensitivity and specificity of mass spectrometry techniques, enabling more accurate pharmacokinetic studies.

Table 2: Analytical Applications of this compound

| Application | Methodology | Purpose |

|---|---|---|

| Mass Spectrometry | LC-MS/MS | Quantification of Pirenzepine metabolites |

| Pharmacokinetic Studies | Bioanalytical methods | Understanding absorption and elimination |

| Drug Interaction Studies | In vitro assays | Evaluating metabolic pathways |

Future Research Directions

Future research may focus on the potential use of this compound in combination therapies aimed at enhancing the efficacy of existing treatments for gastrointestinal disorders. Additionally, ongoing investigations into its pharmacodynamics could reveal novel applications in other therapeutic areas, such as neuropharmacology, where modulation of cholinergic pathways is beneficial.

作用机制

N-Desmethyl Pirenzepine-d8, like its parent compound Pirenzepine, acts as a muscarinic receptor antagonist. It binds to the muscarinic acetylcholine receptor, inhibiting various cellular responses such as the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . This mechanism helps in reducing gastric acid secretion and is beneficial in the treatment of peptic ulcers .

相似化合物的比较

Pirenzepine: The parent compound, a selective antagonist for the M1 muscarinic receptor.

Telenzepine: Another M1 receptor antagonist with similar pharmacological properties.

Uniqueness: N-Desmethyl Pirenzepine-d8 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .

生物活性

N-Desmethyl Pirenzepine-d8 is a deuterium-labeled metabolite of Pirenzepine, a selective antagonist for the M1 muscarinic acetylcholine receptor. This compound has garnered attention for its unique properties in pharmacological research, particularly in understanding the biological mechanisms of muscarinic receptor interactions and drug metabolism.

This compound is characterized by its molecular formula C19H13D8N5O2 and a molecular weight of approximately 359.45 g/mol. The deuterium substitution enhances its stability and allows for precise tracking in biological systems, making it an invaluable tool for pharmacokinetic studies.

Similar to its parent compound, this compound acts as a muscarinic receptor antagonist. It primarily inhibits the M1 subtype of muscarinic receptors, leading to several physiological effects:

- Inhibition of Adenylate Cyclase : This reduces intracellular cyclic AMP levels, affecting various cellular processes.

- Alteration of Phosphoinositide Breakdown : This impacts signal transduction pathways.

- Modulation of Potassium Channels : This can lead to changes in neuronal excitability and muscle contraction.

Biological Activity

The biological activity of this compound has been studied extensively, particularly in relation to its effects on gastric acid secretion and muscle spasms. By blocking M1 receptors, it can modulate physiological responses associated with gastrointestinal disorders, such as peptic ulcers .

Pharmacokinetics

The isotopic labeling of this compound allows for advanced pharmacokinetic studies. Its use in research includes:

- Metabolic Pathway Analysis : Understanding how the body processes this compound helps elucidate the metabolic pathways involved.

- Drug Distribution Studies : The deuterium label enables tracking in vivo, allowing researchers to study absorption and distribution patterns in biological systems .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pirenzepine | Non-deuterated version; selective M1 antagonist | First-generation muscarinic antagonist |

| N-Desmethyl Pirenzepine | Lacks a methyl group on nitrogen; retains activity | Metabolite of Pirenzepine |

| Telenzepine | Similar structure but different side chains | More potent than Pirenzepine |

| Procyclidine | Anticholinergic agent with broader receptor activity | Used primarily for Parkinson's disease |

This compound stands out due to its isotopic labeling, which facilitates detailed studies that are not possible with non-deuterated analogs. This feature allows researchers to investigate complex biological processes with greater accuracy and specificity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Gastrointestinal Research : In animal models, administration of this compound has been shown to significantly reduce gastric acid secretion, providing insights into its therapeutic potential for treating conditions like peptic ulcers .

- Neuropharmacology : Research involving behavioral assays has demonstrated that this compound can influence learning and memory processes by modulating M1 receptor activity. For instance, studies utilizing maze tasks have indicated changes in performance metrics post-administration .

- Drug Development : The development of radiolabeled versions of this compound is being explored to identify new M1 receptor antagonists for therapeutic purposes, particularly in conditions where M1 receptor dysfunction is implicated, such as Alzheimer's disease .

属性

IUPAC Name |

11-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25)/i8D2,9D2,10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKGDOFJFMYNIG-JNJBWJDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。